molecular formula C19H14N2O3S B11655148 1-(benzyloxy)-3-(thiophen-2-yl)quinoxalin-2(1H)-one 4-oxide

1-(benzyloxy)-3-(thiophen-2-yl)quinoxalin-2(1H)-one 4-oxide

Cat. No.: B11655148
M. Wt: 350.4 g/mol
InChI Key: GJYWYLDOYNTXQD-UHFFFAOYSA-N
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Description

4-(BENZYLOXY)-3-OXO-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE is a complex organic compound that features a quinoxaline core substituted with benzyloxy and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLOXY)-3-OXO-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE typically involves multi-step organic reactions. One common method includes the condensation of a benzyloxy-substituted quinoxaline derivative with a thiophene-containing reagent under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(BENZYLOXY)-3-OXO-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .

Scientific Research Applications

4-(BENZYLOXY)-3-OXO-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(BENZYLOXY)-3-OXO-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(BENZYLOXY)-3-OXO-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE apart is the combination of benzyloxy and thiophene groups on the quinoxaline core, which imparts unique electronic and steric properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H14N2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

4-oxido-1-phenylmethoxy-3-thiophen-2-ylquinoxalin-4-ium-2-one

InChI

InChI=1S/C19H14N2O3S/c22-19-18(17-11-6-12-25-17)20(23)15-9-4-5-10-16(15)21(19)24-13-14-7-2-1-3-8-14/h1-12H,13H2

InChI Key

GJYWYLDOYNTXQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON2C3=CC=CC=C3[N+](=C(C2=O)C4=CC=CS4)[O-]

Origin of Product

United States

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